2-[2-(1,3-benzoxazol-2-yl)ethyl]-1H-isoindole-1,3(2H)-dione
Description
Properties
IUPAC Name |
2-[2-(1,3-benzoxazol-2-yl)ethyl]isoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O3/c20-16-11-5-1-2-6-12(11)17(21)19(16)10-9-15-18-13-7-3-4-8-14(13)22-15/h1-8H,9-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGNSHTKXWDPCCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCC3=NC4=CC=CC=C4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10469962 | |
| Record name | STK832222 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10469962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
623553-27-5 | |
| Record name | STK832222 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10469962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Phthalimide Formation via Phthalic Anhydride and Arylamine
A widely reported method for synthesizing isoindole-1,3-dione derivatives involves refluxing phthalic anhydride with an arylamine in glacial acetic acid. The reaction proceeds through nucleophilic attack of the amine on the anhydride, followed by cyclization to form the phthalimide ring. The product precipitates upon addition of water, allowing isolation by filtration and recrystallization.
- Reaction conditions typically include refluxing for 10–14 hours.
- Yields vary based on the amine used but generally range from 50% to 80%.
- Recrystallization solvents commonly used are ethanol or aqueous ethanol.
This method has been applied successfully to related compounds such as 2-(5-chloro-1,3-benzoxazol-2-yl)-1H-isoindole-1,3(2H)-dione, demonstrating the feasibility of benzoxazole-substituted isoindole-1,3-diones.
Use of Benzoxazole-Containing Amines
The benzoxazolyl ethyl substituent can be introduced by employing an amine bearing the 1,3-benzoxazole moiety attached via an ethyl linker. For example, 2-(2-aminoethyl)-1,3-benzoxazole can react with phthalic anhydride to yield the target compound.
- This approach leverages the nucleophilicity of the primary amine to open the anhydride ring.
- The reaction is typically performed in acetic acid under reflux conditions.
- The reaction time is optimized to ensure complete conversion and minimize side products.
Alternative Synthetic Routes
Other methods include:
- Alkylation of preformed phthalimide : Starting from isoindole-1,3-dione, alkylation with a benzoxazolyl ethyl halide under basic conditions can afford the target compound.
- Condensation reactions involving benzoxazole derivatives and phthalimide precursors under acidic catalysis.
However, the direct condensation of phthalic anhydride with benzoxazolyl ethyl amine remains the most straightforward and commonly reported route.
Detailed Reaction Conditions and Parameters
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Starting materials | Phthalic anhydride, 2-(2-aminoethyl)-1,3-benzoxazole | High purity reagents recommended |
| Solvent | Glacial acetic acid | Facilitates ring closure and solubilizes reactants |
| Temperature | Reflux (approx. 118 °C for acetic acid) | Ensures complete reaction |
| Reaction time | 10–14 hours | Monitored by TLC or HPLC |
| Catalyst | None or trace acetic acid (self-catalyzed) | Sometimes sodium acetate used to buffer |
| Work-up | Addition of water to precipitate product | Filtration, washing with ether or water |
| Purification | Recrystallization from ethanol or aqueous ethanol | Enhances purity and yield |
| Yield | 50–80% | Dependent on reaction scale and purity |
Summary Table of Preparation Methods
| Method | Starting Materials | Reaction Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Direct condensation | Phthalic anhydride + benzoxazolyl ethyl amine | Reflux in glacial acetic acid 10–14 h | 50–80 | Most common, straightforward |
| Alkylation of phthalimide | Isoindole-1,3-dione + benzoxazolyl ethyl halide | Base, solvent varies | Moderate | Requires prior phthalimide synthesis |
| Catalyzed condensation | Benzoxazole derivatives + isoindole precursors | Acid catalysis, reflux | Variable | Less common, more complex |
Chemical Reactions Analysis
Types of Reactions
2-[2-(1,3-benzoxazol-2-yl)ethyl]-1H-isoindole-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoxazole ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Oxidized benzoxazole derivatives.
Reduction: Reduced isoindole derivatives.
Substitution: Substituted benzoxazole derivatives.
Scientific Research Applications
Medicinal Chemistry
1. Anticancer Activity
Research indicates that 2-[2-(1,3-benzoxazol-2-yl)ethyl]-1H-isoindole-1,3(2H)-dione exhibits significant cytotoxic effects against various cancer cell lines. Studies have shown that the compound can induce apoptosis in cancer cells through mechanisms involving the modulation of signaling pathways associated with cell survival and death. For instance, it has been demonstrated to inhibit the proliferation of human breast cancer cells by targeting specific molecular pathways related to tumor growth and metastasis .
2. Antimicrobial Properties
The compound has also been evaluated for its antimicrobial properties. In vitro studies suggest that it possesses activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. This makes it a candidate for developing new antibiotics or antimicrobial agents .
3. Neuroprotective Effects
Recent investigations into the neuroprotective effects of this compound have shown promise in models of neurodegenerative diseases. The compound appears to mitigate oxidative stress and inflammation in neuronal cells, which are critical factors in conditions such as Alzheimer's disease .
Materials Science
1. Organic Electronics
In materials science, this compound has been explored as a potential material for organic electronic devices. Its unique electronic properties make it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Research has focused on optimizing its conductivity and stability for improved performance in electronic applications .
Environmental Studies
1. Environmental Monitoring
The compound's derivatives have been investigated for their potential use in environmental monitoring as fluorescent probes for detecting pollutants. Their ability to interact with specific environmental contaminants allows for the development of sensitive detection methods .
Case Studies
Mechanism of Action
The mechanism of action of 2-[2-(1,3-benzoxazol-2-yl)ethyl]-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets. The benzoxazole moiety can interact with nucleic acids and proteins, potentially inhibiting their function. The isoindole structure may enhance the compound’s binding affinity and stability, leading to more effective inhibition of target enzymes or receptors .
Comparison with Similar Compounds
Similar Compounds
- 2-[2-(2-phthalimido)ethyl]benzoxazole
- 2-(2-benzoxazol-2-ylethyl)isoindole-1,3-dione
Uniqueness
2-[2-(1,3-benzoxazol-2-yl)ethyl]-1H-isoindole-1,3(2H)-dione is unique due to its combined benzoxazole and isoindole structures, which impart distinct electronic and steric properties. This combination enhances its potential for diverse applications in medicinal chemistry and materials science compared to other similar compounds .
Biological Activity
2-[2-(1,3-benzoxazol-2-yl)ethyl]-1H-isoindole-1,3(2H)-dione is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This compound belongs to the isoindole family and exhibits potential therapeutic effects, particularly in anti-inflammatory and analgesic applications. The following sections provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula : C17H12N2O3
- Molecular Weight : 292.29 g/mol
- CAS Number : 623553-27-5
Research indicates that isoindole derivatives like this compound exhibit their biological activities through several mechanisms:
- Cyclooxygenase Inhibition : The compound has been shown to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is involved in the inflammatory response. This inhibition is crucial for its anti-inflammatory properties .
- Antioxidant Activity : It also demonstrates the ability to scavenge reactive oxygen species (ROS), contributing to its protective effects against oxidative stress-related damage .
- Interaction with Neurotransmitter Systems : Preliminary studies suggest interactions with neurotransmitter systems, indicating potential applications in neurodegenerative diseases .
Anti-inflammatory Effects
The compound has been evaluated for its anti-inflammatory properties through various assays. In vitro studies have demonstrated significant inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cultures treated with lipopolysaccharides (LPS) .
Analgesic Properties
In animal models, the compound exhibited dose-dependent analgesic effects comparable to standard analgesics like meloxicam. The effectiveness was assessed using the hot plate and acetic acid-induced writhing tests, where it significantly reduced pain responses .
Case Study 1: COX Inhibition
A study focused on synthesizing derivatives of isoindole compounds reported that several derivatives showed greater COX-2 inhibition than meloxicam. The structure-activity relationship (SAR) analysis indicated that the presence of specific substituents on the benzoxazole moiety enhanced COX selectivity .
Case Study 2: Antioxidant Activity
Another research article highlighted the antioxidant potential of this compound, demonstrating its efficacy in reducing lipid peroxidation levels in cellular models. The results indicated that it could protect against oxidative damage in neuronal cells .
Data Tables
Q & A
Q. What are the standard synthetic routes for preparing 2-[2-(1,3-benzoxazol-2-yl)ethyl]-1H-isoindole-1,3(2H)-dione?
The compound is typically synthesized via nucleophilic substitution or condensation reactions. A common approach involves reacting phthalic anhydride derivatives with amines or benzoxazole-containing precursors under reflux conditions. For example, phthalimide intermediates can be alkylated with 2-(chloromethyl)benzoxazole derivatives in the presence of a base (e.g., K₂CO₃) in polar aprotic solvents like DMF or acetonitrile. Purification often involves recrystallization from ethanol or ethyl acetate .
Q. What spectroscopic techniques are used to characterize this compound?
Key characterization methods include:
- 1H/13C NMR : To confirm the integration of protons and carbons, particularly the benzoxazole and isoindole-dione moieties. For example, aromatic protons typically appear at δ 7.5–8.5 ppm, while methylene protons adjacent to the benzoxazole group resonate around δ 4.0–4.5 ppm .
- X-ray crystallography : To resolve the crystal structure, as demonstrated for analogous isoindole-dione derivatives .
- Mass spectrometry (MS) : To verify molecular weight and fragmentation patterns .
Q. How are reaction conditions optimized for high-yield synthesis?
Optimization involves varying solvents (e.g., ethanol, DMF), temperatures (reflux vs. room temperature), and catalysts (e.g., acetic acid for acid-catalyzed condensation). For example, refluxing in ethanol with sodium acetate as a base has yielded 72–85% purity in related compounds . Reaction progress is monitored via TLC or HPLC .
Q. What are the solubility properties of this compound?
The compound is sparingly soluble in water but dissolves in polar aprotic solvents (DMF, DMSO) and moderately in ethanol or ethyl acetate. Solubility data can be predicted using computational tools like COSMO-RS or experimental LogP measurements (e.g., LogD ~2.5 at pH 7.4) .
Q. How is purity assessed post-synthesis?
Purity is determined via:
- Melting point analysis : Sharp melting points (e.g., 155–158°C for analogs) indicate high crystallinity .
- Chromatography : HPLC or GC-MS to detect impurities (<1% threshold).
- Elemental analysis : Matching calculated vs. observed C/H/N/O percentages .
Advanced Questions
Q. How can contradictory spectral data (e.g., NMR vs. X-ray) be resolved?
Contradictions often arise from dynamic processes (e.g., tautomerism) or crystal packing effects. For example, NMR may show averaged signals due to rapid proton exchange, while X-ray reveals static conformations. To resolve this:
Q. What experimental design strategies mitigate side reactions during alkylation?
To minimize undesired alkylation at alternative sites:
- Use protecting groups (e.g., Boc for amines) during intermediate synthesis.
- Employ phase-transfer catalysts to enhance regioselectivity.
- Optimize stoichiometry (e.g., limiting alkylating agent to 1.1 equivalents) and reaction time .
Q. How can computational tools (e.g., COMSOL Multiphysics) optimize synthetic pathways?
AI-driven simulations can model reaction kinetics, solvent effects, and energy profiles. For instance:
Q. What methodologies address low crystallinity in X-ray analysis?
- Slow evaporation : Crystallize from ethyl acetate/hexane mixtures at 4°C.
- Seeding : Introduce pre-formed microcrystals to induce nucleation.
- High-pressure methods : Use diamond anvil cells for stubborn cases .
Q. How are mechanistic studies conducted to elucidate acyl transfer pathways?
- Isotopic labeling : Track 18O or 13C in phthalimide intermediates.
- Kinetic isotope effects (KIE) : Compare reaction rates with deuterated vs. protiated substrates.
- Trapping experiments : Use nucleophiles (e.g., thiols) to intercept reactive intermediates .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
